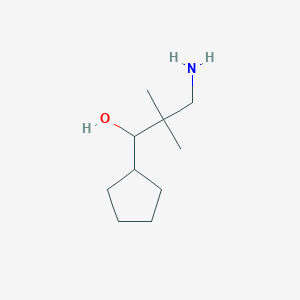

3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol

Description

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

3-amino-1-cyclopentyl-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-10(2,7-11)9(12)8-5-3-4-6-8/h8-9,12H,3-7,11H2,1-2H3 |

InChI Key |

PTPZZAKVWWXIQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1CCCC1)O |

Origin of Product |

United States |

Biological Activity

3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a cyclopentyl ring fused with an aminomethyl group and a dimethylpropanol moiety. Its molecular formula is with a molecular weight of 185.31 g/mol. The presence of the aminomethyl group enhances its ability to interact with various biological macromolecules, potentially influencing its pharmacodynamics and therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme functions and receptor interactions. Its structural properties allow it to participate in hydrogen bonding and other non-covalent interactions crucial for biological activity.

Potential Therapeutic Applications

- Neurological Disorders : The compound's structural similarity to pharmacologically active compounds suggests potential applications in targeting neurological disorders. It may serve as a building block for developing drugs aimed at conditions such as Alzheimer's disease and Parkinson's disease.

- Enzyme Modulation : Studies have shown that this compound can modulate the activity of specific enzymes, which may lead to therapeutic effects in various biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance neurite outgrowth in neuronal cultures. For instance, a concentration as low as 0.1 µmol/L has been shown to significantly promote axon and dendrite development in rat cortical neurons, indicating its neurotrophic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Cyclopentylmethanol | CHO | Simpler structure lacking aminomethyl group |

| Cyclopentylamine | CHN | Contains an aminomethyl group but lacks alcohol moiety |

| 1-(Aminomethyl)cyclopentane | CHN | Similar structure but without the dimethylpropan moiety |

| 1-Cyclopentyl-2,2-dimethylpropanol | CHO | Lacks the aminomethyl group; simpler alcohol structure |

The unique combination of the cyclopentyl ring with both an aminomethyl group and a dimethylpropanol moiety distinguishes this compound from these similar compounds, imparting distinct chemical reactivity and biological properties.

Neurotrophic Effects

A notable case study involved treating cultured rat cortical neurons with varying concentrations of this compound. Results indicated a dose-dependent enhancement of neurite outgrowth compared to control groups treated with ethanol. This suggests that the compound may provide an alternative to traditional neurotrophic factors which often face challenges related to bioavailability and blood-brain barrier permeability .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol

- CAS No.: 1513517-04-8

- Molecular Formula: C₁₀H₂₁NO

- Molecular Weight : 171.28 g/mol .

This compound features a cyclopentyl group attached to a propanol backbone substituted with two methyl groups at the C2 position and a primary amino group at C2.

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compounds with analogous propanol backbones but differing substituents are compared below:

Physical and Chemical Properties

- Thermal Stability: The diethylamino analog () has a flash point of 73.9°C, indicating moderate flammability, whereas data for the cyclopentyl compound is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.